Ezeprogind

Descripción general

Descripción

Este compuesto está diseñado para aumentar los niveles del factor neurotrófico progranulina uniéndose a la prosaposina, un cofactor para el procesamiento de la progranulina . La progranulina y la prosaposina son proteínas lisosomales implicadas en el riesgo de enfermedad de Parkinson y enfermedad de Alzheimer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

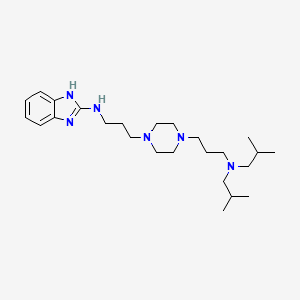

La síntesis de Ezeprogind involucra múltiples pasos, comenzando con la preparación de la estructura central del benzimidazol. El nombre químico de this compound es N-[3-[4-[3-[bis(2-metilpropil)amino]propil]piperazin-1-il]propil]-1H-benzimidazol-2-amina . La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de benzimidazol: Esto implica la condensación de o-fenilendiamina con un derivado de ácido carboxílico.

Adición del anillo de piperazina: El núcleo de benzimidazol luego se hace reaccionar con un derivado de piperazina.

Introducción del grupo bis(2-metilpropil)amino: Este paso involucra la alquilación del anillo de piperazina con una bis(2-metilpropil)amina.

Métodos de producción industrial

Los métodos de producción industrial para this compound probablemente involucrarían la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Ezeprogind experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio.

Sustitución: Halogenos, nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede resultar en la formación de derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Introduction to Ezeprogind

This compound, also known as AZP2006, is a small molecule currently under development for the treatment of neurodegenerative diseases, particularly Progressive Supranuclear Palsy (PSP) and Alzheimer's disease. This compound is designed to enhance the functional half-life of Progranulin, a protein implicated in neuroinflammation and neuronal survival. This compound operates through a unique mechanism that stimulates lysosome homeostasis, thereby addressing the root causes of neurodegeneration.

Progressive Supranuclear Palsy (PSP)

This compound is primarily being investigated for its efficacy in treating PSP, a rare neurodegenerative disorder characterized by severe balance and eye movement issues. The drug has undergone various phases of clinical trials:

- Phase 1 Trials : Initial trials involved 102 healthy subjects, demonstrating excellent safety and tolerability with no adverse effects reported .

- Phase 2a Trials : A total of 36 patients with PSP were enrolled to evaluate the drug's impact on disease markers and tolerability over three months. Preliminary results indicated that this compound may delay disease progression, particularly when administered early in the disease course .

- Open-Label Extension Phase : Following the Phase 2a trial, an extension phase confirmed stabilization of disease progression in patients who received this compound compared to those on placebo . Notably, patients who started treatment early exhibited significant benefits.

Alzheimer's Disease

This compound is also being explored for its potential application in Alzheimer's disease. The compound's ability to modulate Progranulin levels suggests it could help mitigate the neurodegenerative processes associated with this condition. Ongoing research aims to further elucidate its effectiveness and safety profile in this context.

Other Potential Applications

Beyond PSP and Alzheimer's disease, this compound is being considered for other tauopathies and neurodegenerative disorders, including frontotemporal dementia and Parkinson's disease. The multi-indication development plan reflects its versatility as a therapeutic agent targeting various aspects of neurodegeneration .

Clinical Development Status

This compound has received Orphan Drug designation from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for PSP, which facilitates its development process . The ongoing clinical trials are set to provide further insights into its efficacy across different patient populations.

Summary of Clinical Findings

| Trial Phase | Patient Population | Key Findings |

|---|---|---|

| Phase 1 | 102 healthy subjects | Excellent safety profile; no adverse effects reported |

| Phase 2a | 36 PSP patients | Potential delay in disease progression; improved tolerability |

| Open-Label Extension | Patients from Phase 2a | Stabilization of symptoms; benefits observed even in advanced stages |

Mecanismo De Acción

Ezeprogind ejerce sus efectos al aumentar los niveles de progranulina, un factor neurotrófico involucrado en la supervivencia y función neuronal . Se une a la prosaposina, un cofactor para el procesamiento de la progranulina, estabilizando el complejo prosaposina-progranulina y previniendo la escisión de la progranulina . Esto lleva a un aumento de la secreción de progranulina, la inhibición de la activación microglial y la reducción de la producción de citocinas proinflamatorias . Además, this compound disminuye la fosforilación de tau, que está asociada con enfermedades neurodegenerativas .

Comparación Con Compuestos Similares

Ezeprogind es único en su mecanismo de acción en comparación con otros compuestos que se dirigen a enfermedades neurodegenerativas. Los compuestos similares incluyen:

Análogos de progranulina: Compuestos que imitan los efectos de la progranulina.

Inhibidores de tau: Compuestos que inhiben la fosforilación de tau.

Agentes antiinflamatorios: Compuestos que reducen la neuroinflamación.

This compound destaca por su doble acción de aumentar los niveles de progranulina y reducir la fosforilación de tau, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas .

Actividad Biológica

Ezeprogind, also known as AZP2006, is a novel therapeutic agent under development primarily for neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP) and Alzheimer's disease. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, clinical trial results, and potential applications.

This compound functions as a progranulin/prosaposin modulator , targeting the underlying causes of neurodegeneration. It enhances the functional half-life of progranulin (PGRN) in the brain, promoting microglial homeostasis and reducing neuroinflammation. This mechanism is distinct from existing treatments, which often focus solely on symptomatic relief rather than addressing the disease's root causes .

Key Mechanisms:

- Progranulin Modulation : this compound increases the secretion of PGRN, a neurotrophic factor that supports neuronal survival and function.

- Neuroprotection : The compound has demonstrated protective effects against amyloid-beta (Aβ) oligomer-induced neuronal injuries, reducing tau hyperphosphorylation and inflammation .

- Anti-inflammatory Effects : this compound mitigates microglial activation and decreases pro-inflammatory cytokine levels, such as IL-1β and IL-6 .

Clinical Trials and Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy. Notably, a Phase 2a trial involving 36 patients with PSP showed promising results, leading to positive feedback from regulatory authorities like the FDA and EMA for further development .

Summary of Clinical Trials:

| Trial Phase | Disease Targeted | Patient Count | Key Findings |

|---|---|---|---|

| Phase 1 | Healthy Subjects | 102 | Excellent tolerability; no adverse effects reported. |

| Phase 2a | Progressive Supranuclear Palsy | 36 | Improved cognitive function; reduced tau hyperphosphorylation. |

| Phase 2b/3 | Planned for PSP | TBD | To further assess efficacy based on Phase 2a results. |

Research Findings

Recent studies have highlighted this compound's potential in various models:

- In vitro studies demonstrated that this compound significantly reduced Aβ-induced neuroinflammation and promoted neuronal survival in co-cultures of neurons and microglia .

- Animal models showed that chronic treatment with this compound could reverse age-related cognitive decline and protect against tau pathology in tau-overexpressing mice .

Case Studies

-

Progressive Supranuclear Palsy :

- A patient cohort in the Phase 2a trial exhibited notable improvements in balance and cognitive measures after treatment with this compound. The drug was well-tolerated with minimal side effects.

- Alzheimer's Disease Models :

Propiedades

IUPAC Name |

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKKWCPJBTXWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615539-20-3 | |

| Record name | AZP-2006 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615539203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezeprogind | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EZEPROGIND | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR9YQ07ELN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.